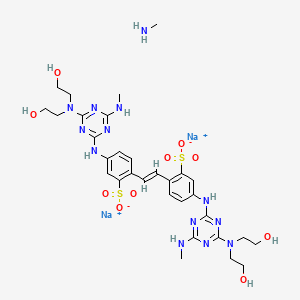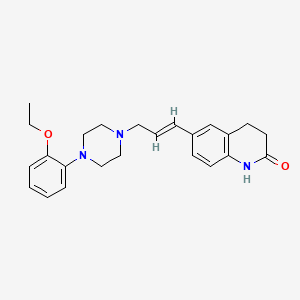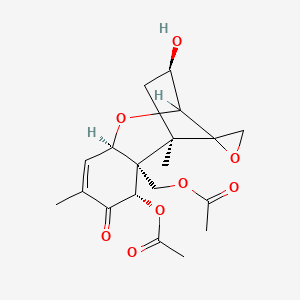
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-(4-morpholinylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-(4-morpholinylmethyl)-, hydrochloride involves several steps. The primary synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core is synthesized through a series of reactions involving aromatic compounds.
Introduction of the Morpholinylmethyl Group: The morpholinylmethyl group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-(4-morpholinylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinylmethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-(4-morpholinylmethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-(4-morpholinylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-(4-morpholinylmethyl)-, hydrochloride can be compared with other similar compounds, such as:
4-Dibenzofuranol, 3-[(dimethylamino)methyl]-6,7,8,9-tetrahydro-, hydrochloride: This compound has a similar structure but with a dimethylamino group instead of a morpholinyl group.
6,7,8,9-Tetrahydro-3-(4-morpholinylmethyl)-4-dibenzofuranol: This compound lacks the hydrochloride salt form.
The uniqueness of this compound lies in its specific structure and the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
118638-06-5 |
|---|---|
Formule moléculaire |
C17H22ClNO3 |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
3-(morpholin-4-ylmethyl)-6,7,8,9-tetrahydrodibenzofuran-4-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c19-16-12(11-18-7-9-20-10-8-18)5-6-14-13-3-1-2-4-15(13)21-17(14)16;/h5-6,19H,1-4,7-11H2;1H |
Clé InChI |
GKDKFSROTHUCGY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C(=C(C=C3)CN4CCOCC4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


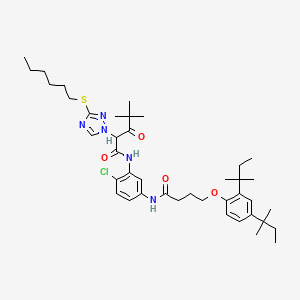
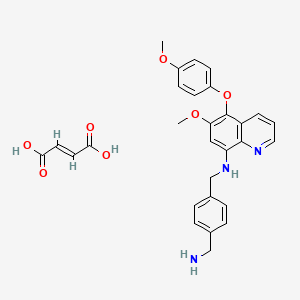
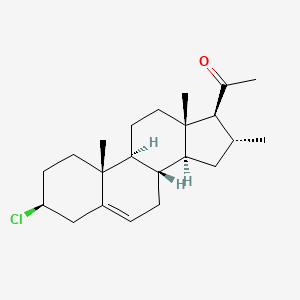
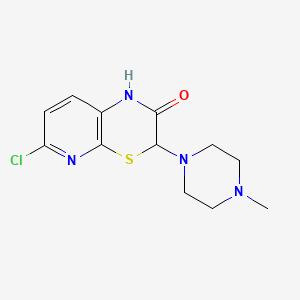
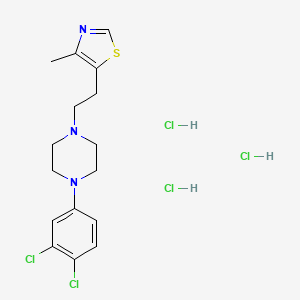
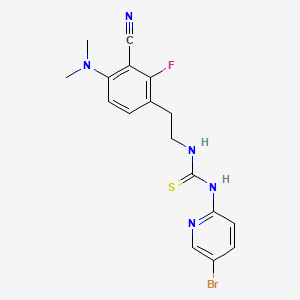
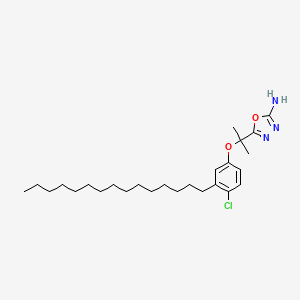
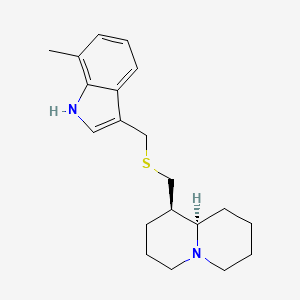
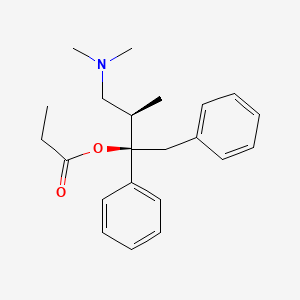
![N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride](/img/structure/B12739356.png)

